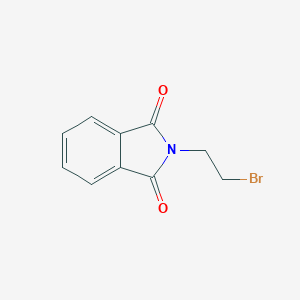
N-(2-Bromoethyl)ftalimida
Descripción general
Descripción
N-(2-Bromoethyl)phthalimide is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of phthalimide, where a bromoethyl group is attached to the nitrogen atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
N-(2-Bromoethyl)phthalimide has several applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds and polymers.
-
Biology:
- Utilized in the study of enzyme inhibitors and receptor ligands.
- Acts as a building block for the synthesis of bioactive molecules.
-
Medicine:
- Involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
-
Industry:
Mecanismo De Acción
Target of Action
N-(2-Bromoethyl)phthalimide is a chemical compound used in organic synthesis It is known to react with phenyl magnesium bromide .
Mode of Action
The compound interacts with its targets through a chemical reaction. Specifically, N-(2-Bromoethyl)phthalimide can react with phenyl magnesium bromide to produce 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one . This suggests that the bromoethyl group in the compound can participate in nucleophilic substitution reactions.
Result of Action
Its ability to react with phenyl magnesium bromide to form a new compound suggests that it can alter the chemical environment in which it is present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-Bromoethyl)phthalimide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with monoethanolamine, followed by bromination. Here is a typical synthetic route :
-
Condensation Reaction:
- Phthalic anhydride is reacted with monoethanolamine to form N-(2-Hydroxyethyl)phthalimide.
- Reaction conditions: Heating the mixture on a steam bath for 30 minutes.
-
Bromination:
- The intermediate N-(2-Hydroxyethyl)phthalimide is then treated with phosphorus tribromide to yield N-(2-Bromoethyl)phthalimide.
- Reaction conditions: Refluxing the mixture with phosphorus tribromide for 1.25 hours.
Industrial Production Methods: In industrial settings, the production of N-(2-Bromoethyl)phthalimide follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Bromoethyl)phthalimide undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution:
- The bromoethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
- Common reagents: Sodium azide, potassium thiocyanate.
-
Reduction:
- The compound can be reduced to form N-(2-Hydroxyethyl)phthalimide.
- Common reagents: Lithium aluminum hydride.
Major Products:
N-(2-Aminoethyl)phthalimide: Formed by the substitution of the bromo group with an amine.
N-(2-Hydroxyethyl)phthalimide: Formed by the reduction of the bromoethyl group.
Comparación Con Compuestos Similares
- N-(3-Bromopropyl)phthalimide
- N-(4-Bromobutyl)phthalimide
- N-(Bromomethyl)phthalimide
Comparison:
- N-(2-Bromoethyl)phthalimide is unique due to its specific bromoethyl group, which provides distinct reactivity compared to its analogs with different alkyl chain lengths.
- The position and length of the bromoalkyl chain influence the compound’s reactivity and its suitability for various synthetic applications .
Propiedades
IUPAC Name |
2-(2-bromoethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060357 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-98-1 | |
| Record name | N-(2-Bromoethyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-BROMOETHYL)PHTHALIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-2-bromoethylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-Bromoethyl)phthalimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85E8KM8J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for N-(2-Bromoethyl)phthalimide?
A1: N-(2-Bromoethyl)phthalimide has the molecular formula C10H8BrNO2 and a molecular weight of 254.09 g/mol. Spectroscopically, it can be characterized by:
- 1H NMR: Displays characteristic peaks for the aromatic protons of the phthalimide ring and the methylene protons of the ethyl bridge. []
- 13C NMR: Shows distinct signals for the carbonyl carbons, aromatic carbons, and the methylene carbons of the ethyl bridge. [, ]
- IR: Exhibits a strong absorption band for the carbonyl group (C=O) stretching vibration. [, ]
Q2: How is N-(2-Bromoethyl)phthalimide used in Gabriel synthesis, and what are the advantages of this approach?
A3: N-(2-Bromoethyl)phthalimide serves as a crucial reagent in the Gabriel synthesis, a method for preparing primary amines. The phthalimide nitrogen acts as a protected form of ammonia, reacting with alkyl halides to form N-alkylphthalimides. Subsequent hydrolysis or hydrazinolysis then yields the desired primary amine. [, , , ] This method is particularly advantageous due to its high selectivity for primary amines and its ability to prevent over-alkylation.
Q3: Beyond Gabriel synthesis, what other reactions utilize N-(2-Bromoethyl)phthalimide?
A3: N-(2-Bromoethyl)phthalimide participates in various other reactions:
- Cyclocondensation: It reacts with lithium ester enolates to yield diverse heterocyclic compounds, such as 2,3-dihydrooxazolo[2,3-a]isoindolones. [, , ]
- Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups. [, , , ] For example, reactions with sodium imidazolate lead to the formation of unusual aminal derivatives. []
Q4: How does modifying the structure of N-(2-Bromoethyl)phthalimide, such as changing the length of the alkyl chain, influence its reactivity?
A5: Modifying the structure, particularly altering the alkyl chain length, directly impacts the reactivity of N-(2-Bromoethyl)phthalimide. For instance, using N-(3-bromopropyl)phthalimide instead of the 2-bromoethyl analogue can lead to the formation of different ring sizes during cyclocondensation reactions. [, , , ] This highlights the importance of structural considerations when employing these compounds in synthesis.
Q5: Have computational methods been used to study N-(2-Bromoethyl)phthalimide?
A5: Yes, computational studies have provided insights into the properties and behavior of N-(2-Bromoethyl)phthalimide. For example:
- Conformational Analysis: Theoretical calculations have been used to investigate the preferred conformations of N-(2-Bromoethyl)phthalimide, revealing the influence of steric and electronic factors. []
- Spectral Simulation: Computational tools have been employed to simulate the vibrational spectra of N-(2-Bromoethyl)phthalimide, aiding in the interpretation of experimental data. []
- Electronic Structure: Molecular orbital calculations have provided information about the electronic distribution within the molecule, which can influence its reactivity. []
Q6: What analytical techniques are commonly employed for the characterization and quantification of N-(2-Bromoethyl)phthalimide?
A6: A range of analytical techniques are utilized:
- NMR Spectroscopy (1H and 13C): Essential for structural elucidation and confirming the identity of synthesized compounds. [, ]
- Infrared Spectroscopy (IR): Useful for identifying functional groups, particularly the carbonyl group present in the phthalimide ring. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and to analyze fragmentation patterns. []
- Chromatographic Techniques (e.g., TLC, GC, HPLC): Crucial for monitoring reaction progress, separating mixtures, and purifying compounds. []
Q7: Have derivatives of N-(2-Bromoethyl)phthalimide shown potential in biomedical research?
A7: While N-(2-Bromoethyl)phthalimide itself is not typically used in biological contexts, its derivatives have shown promise:
- Antitumor Agents: Thalidomide esters synthesized from N-(2-Bromoethyl)phthalimide have displayed cytotoxic activity against cancer cells, highlighting their potential as anticancer agents. []
- Drug Delivery Systems: N-(aminoalkyl) chitosan derivatives, synthesized using N-(2-Bromoethyl)phthalimide as a starting material, have been explored for their potential in creating microcapsules for drug delivery applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
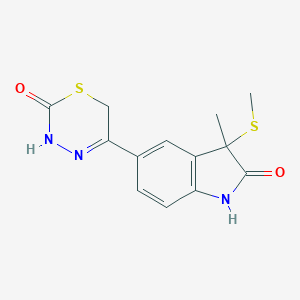
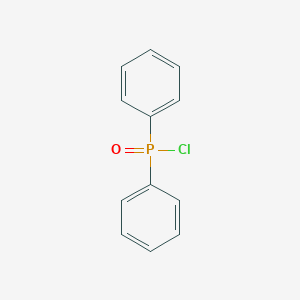
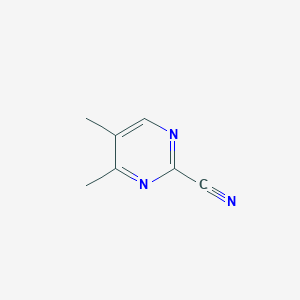
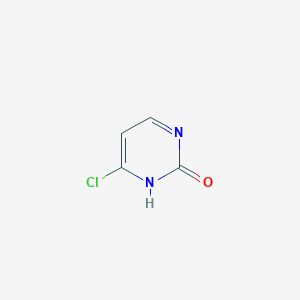
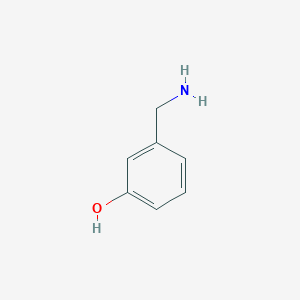
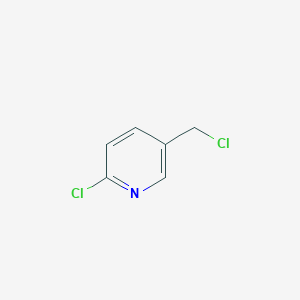
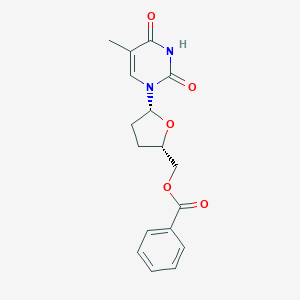
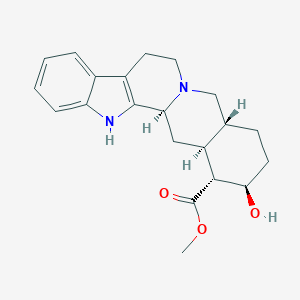
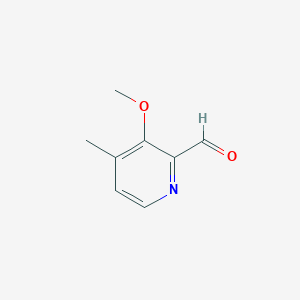
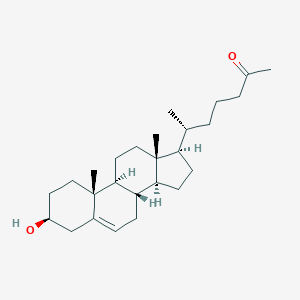
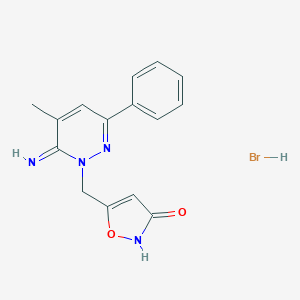
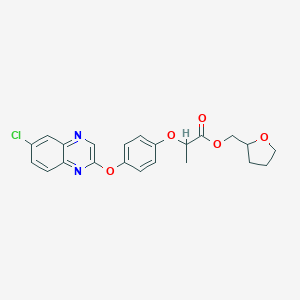
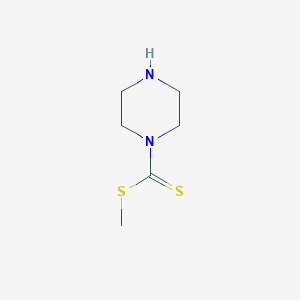
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
